molecular formula C14H10ClNO B1621502 4-[(4-Chlorophenyl)methoxy]benzonitrile CAS No. 79185-31-2

4-[(4-Chlorophenyl)methoxy]benzonitrile

Cat. No.: B1621502
CAS No.: 79185-31-2
M. Wt: 243.69 g/mol
InChI Key: YZXBHIMDKJEWFS-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]benzonitrile is a synthetic benzonitrile derivative of interest in various chemical and materials science research applications. This compound features an aromatic ether linkage, connecting a 4-chlorobenzyl group to a 4-cyanophenyl group. While the specific properties and applications of this exact compound are not fully documented in the public domain, its molecular structure suggests its potential utility as a versatile chemical intermediate for the synthesis of more complex organic molecules . Related benzonitrile compounds are frequently explored in the development of functional materials , including fluorescent brighteners, dyes, and polymers . The molecular scaffold is also relevant in pharmaceutical research for constructing candidate bioactive molecules. The presence of both the nitrile and chloro-functional groups provides reactive sites for further chemical modification, such as nucleophilic substitution or hydrolysis. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBHIMDKJEWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370901
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79185-31-2
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 4-[(4-Chlorophenyl)methoxy]benzonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.netub.edu For this compound, the most logical and common disconnection occurs at the ether linkage (C-O-C bond). ias.ac.in This bond cleavage points to a forward reaction involving a nucleophilic substitution, specifically the Williamson ether synthesis. youtube.commasterorganicchemistry.com

This primary disconnection strategy generates two pairs of synthons and their corresponding synthetic equivalents:

Pathway A: Disconnecting the benzyl (B1604629) C-O bond leads to a 4-cyanophenoxide anion as the nucleophile and a 4-chlorobenzyl cation as the electrophile. The practical synthetic equivalents for this pathway are 4-cyanophenol and a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride).

Pathway B: Disconnecting the aryl C-O bond is less common for this specific benzylic ether structure as it would involve nucleophilic aromatic substitution on an unactivated ring, which is generally difficult. masterorganicchemistry.com However, it formally leads to a 4-chlorophenoxide and a 4-(halomethyl)benzonitrile, which is not a standard approach.

Therefore, the most viable synthetic plan derived from retrosynthesis involves the reaction between 4-cyanophenol and a 4-chlorobenzyl halide, a classic example of the Williamson ether synthesis. utahtech.edufrancis-press.com

Modern Synthetic Approaches to Benzonitrile (B105546) Ether Derivatives

While the Williamson ether synthesis provides a foundational route, modern organic synthesis offers a diverse toolkit of catalytic methods that can achieve higher yields, greater functional group tolerance, and milder reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, but it typically requires a highly electron-deficient aromatic ring to be attacked by a nucleophile. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com

For a molecule like this compound, a direct SNAr approach is not the most common route. However, a related strategy, the Williamson ether synthesis, remains a cornerstone. masterorganicchemistry.comorganic-chemistry.org This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide. A patented method describes the synthesis of this compound via the reaction of p-cyanobenzyl bromide with 4-cyanophenylboronic acid and sodium hydroxide (B78521) in water, which proceeds through oxidation and nucleophilic substitution. patsnap.com The classic Williamson method, reacting a sodium phenate with a halogenated aromatic hydrocarbon, is often cited as having lower yields. patsnap.com

Table 1: Williamson Ether Synthesis Conditions for Ether Derivatives

Reactant 1Reactant 2Base/CatalystSolventKey FeaturesCitation
4-Cyanophenol4-Chlorobenzyl ChloridePotassium CarbonateDMFClassic Williamson conditions, reliable for gram-scale synthesis. patsnap.com
4-EthylphenolMethyl IodideSodium Hydroxide / Tetrabutylammonium Bromide (Phase Transfer Catalyst)Aqueous/OrganicPhase transfer catalysis allows for reaction between phases. utahtech.edu
Alcohol (Generic)Alkyl Halide (Primary)Sodium Hydride (NaH)THF/EtherStrong base ensures complete formation of the alkoxide nucleophile. Best for primary, unhindered halides. youtube.com

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and powerful tool for constructing C-O bonds to form diaryl ethers. rsc.orgtandfonline.com These reactions typically involve coupling an aryl halide with a phenol (B47542) using a stoichiometric amount of copper at high temperatures. rsc.org Modern advancements have led to catalytic versions that operate under much milder conditions.

Recent protocols utilize easy-to-prepare, air-stable copper(I) catalysts, such as bromotris(triphenylphosphine)copper(I), for the synthesis of diaryl ethers from aryl bromides and phenols. researchgate.net Other highly efficient systems use copper fluorapatite (B74983) (CuFAP) as a catalyst for the coupling of phenols with arylboronic acids at room temperature. rsc.org The Chan-Lam coupling, another copper-catalyzed method, provides a valuable route for forming C-O bonds using arylboronic acids as coupling partners, often under mild, aerobic conditions. mdpi.combeilstein-journals.org

Table 2: Copper-Catalyzed Etherification Methods

Coupling PartnersCatalyst SystemBaseSolventTemperatureCitation
Aryl Halide + PhenolCu(I) or Cu(II) saltsCs₂CO₃, K₂CO₃Pyridine, DMF, NMPHigh (150-210 °C) rsc.org
Electron-rich Aryl Bromide + PhenolCu(PPh₃)₃BrCs₂CO₃NMP120 °C researchgate.net
Arylboronic Acid + PhenolCuINa₃PO₄·12H₂ODCE130 °C mdpi.com
Phenol + Arylboronic AcidCopper Fluorapatite (CuFAP)Cs₂CO₃Methanol (B129727)Room Temp. rsc.org

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its etherification variant, have revolutionized the synthesis of aryl ethers. nih.govberkeley.edu These methods are known for their exceptional functional group tolerance, high efficiency, and generally mild reaction conditions. nih.govorganic-chemistry.org The reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, mediated by a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org

For the synthesis of this compound, one could envision coupling 4-bromobenzonitrile (B114466) with 4-chlorobenzyl alcohol. Research has shown that a wide range of (hetero)aryl halides can be coupled with methanol and other alcohols using specific palladacycle precatalysts and ligands like tBuBrettPhos, often at temperatures as low as 50 °C or even room temperature. nih.govorganic-chemistry.org

Table 3: Palladium-Catalyzed Synthesis of Aryl Ethers

Aryl HalideAlcoholCatalyst/PrecatalystLigandBaseYieldCitation
4-ChloroanisoleMethanolPd₂(dba)₃L1 (Biarylphosphine)KOtBuExcellent nih.gov
Aryl/Heteroaryl HalidesMethanolPalladacycle Precatalyst 3tBuBrettPhosKOtBuHigh nih.govorganic-chemistry.org
4-Pyridylmethyl 2-aryl ethersAryl BromidesPd(OAc)₂NIXANTPHOSLiN(SiMe₃)₂Good to Excellent nih.gov

While copper and palladium catalysts dominate the field of C-O bond formation, research into other transition metals continues to provide novel synthetic avenues. Iron-catalyzed cross-coupling reactions are gaining attention as a more economical and environmentally friendly alternative. For instance, an iron(III) and phenol co-catalyzed system has been developed for the rapid synthesis of nitriles from aldehyde oxime esters at room temperature. researchgate.net Although not a direct etherification, it highlights the expanding role of iron in nitrile synthesis. The development of catalytic systems based on other metals like nickel or rhodium for this specific type of etherification is an ongoing area of research. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The 12 principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. yale.edunih.govnih.gov The synthesis of this compound can be significantly improved by applying these principles.

Prevention of Waste: One-pot syntheses, where multiple reaction steps are carried out in a single reactor, minimize waste generation from intermediate workups and purifications. patsnap.comnih.gov

Atom Economy: Catalytic methods (Pd, Cu) are inherently more atom-economical than reactions requiring stoichiometric reagents. yale.edugreenchemistry-toolkit.org Synthetic methods should be designed to maximize the incorporation of all materials into the final product. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous organic solvents. A significant green advancement is the use of safer solvents like water or ionic liquids. tandfonline.comnih.gov A patented method for a related compound highlights a reaction performed in pure water, which is an ideal green solvent. patsnap.com

Design for Energy Efficiency: Modern catalytic systems that operate at lower temperatures and pressures reduce energy consumption. yale.edu Palladium and copper-catalyzed reactions that proceed at room temperature are prime examples of this principle in action. rsc.orgnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled. yale.edugreenchemistry-toolkit.org The development of highly active and recyclable catalysts, such as copper supported on magnetic nanoparticles, aligns perfectly with this principle. tandfonline.com

Reduce Derivatives: Green chemistry encourages avoiding unnecessary protection/deprotection steps, which add to the reagent load and waste generation. yale.edunih.gov Developing selective catalysts that can tolerate various functional groups allows for more direct synthetic routes, circumventing the need for protecting groups.

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Synthetic Route Optimization and Process Intensification

Understanding the kinetics and mechanism of the reaction is fundamental to its optimization. The synthesis of this compound is generally considered to proceed via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the chloride ion from the benzylic carbon of 4-chlorobenzyl chloride.

Kinetic studies typically investigate the effect of reactant concentrations, temperature, and catalyst loading on the reaction rate. The rate law is often found to be first order in both the phenoxide and the benzyl chloride.

Rate = k[4-cyanophenoxide][4-chlorobenzyl chloride]

By determining the activation energy and other kinetic parameters, reaction conditions can be fine-tuned to maximize the reaction rate while minimizing the formation of byproducts. For example, understanding the rate at which byproduct formation occurs can help in selecting the optimal operating temperature for a continuous flow reactor.

Optimization of Reaction Parameters (Temperature, Pressure, Stoichiometry, Concentration)

The optimization of reaction parameters is a critical step in the development of a robust and efficient synthesis for this compound. Key parameters that are typically fine-tuned include temperature, pressure, stoichiometry of reactants, and concentration.

Temperature: The reaction temperature significantly influences the rate of the Williamson ether synthesis. Generally, an increase in temperature leads to a faster reaction rate. However, excessively high temperatures can promote side reactions, such as the decomposition of reactants or products, or the formation of impurities. For the synthesis of similar diaryl ethers, temperatures in the range of 80-120°C are often employed. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.

Pressure: For most lab-scale Williamson ether syntheses conducted at or below the boiling point of the solvent, the reaction is performed at atmospheric pressure. However, in industrial settings or when using low-boiling point solvents, the reaction might be conducted under elevated pressure to maintain the solvent in the liquid phase at higher temperatures. This can accelerate the reaction rate by increasing the concentration of the reactants. numberanalytics.com

Stoichiometry: The molar ratio of the reactants is a crucial factor. In the synthesis of this compound, a slight excess of one of the reactants, typically the more readily available or less expensive one, may be used to ensure the complete conversion of the other. For instance, using a slight excess of 4-chlorobenzyl halide can drive the reaction to completion with respect to the 4-cyanophenol. In a related synthesis of 4-methoxy benzonitrile, the molar ratio of reactants was found to be optimal at 1:1 to 1:2. documentsdelivered.comgoogle.com

Concentration: The concentration of the reactants in the solvent can affect the reaction rate and the ease of product isolation. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions or make stirring difficult. Conversely, very dilute conditions might slow down the reaction unnecessarily. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.com

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal combination of these parameters. The following table summarizes the typical ranges and considerations for optimizing the synthesis of this compound.

ParameterTypical RangeConsiderations
Temperature60-140 °CBalance reaction rate with byproduct formation.
PressureAtmospheric to 20 barHigher pressure for low-boiling solvents to increase reaction temperature. researchgate.net
Stoichiometry1:1 to 1:1.5 (Phenol:Halide)A slight excess of the halide can drive the reaction to completion.
Concentration0.1 M to 1 MAffects reaction rate and solubility; higher concentrations may require more efficient mixing.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat Transfer: The exothermic nature of the Williamson ether synthesis can become a significant issue on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Inadequate heat management can lead to a runaway reaction. Therefore, the choice of reactor with efficient heat exchange capabilities is crucial.

Mass Transfer: Efficient mixing is essential to ensure homogeneity and maintain a consistent reaction rate throughout the reactor. On a larger scale, achieving effective mixing of solid-liquid or liquid-liquid phases can be difficult. The type of agitator, its speed, and the reactor geometry must be carefully selected.

Solvent Selection and Recovery: While solvents like DMF and DMSO are effective at the lab scale, their use in industrial processes can be problematic due to their high boiling points, toxicity, and the cost associated with their purchase and disposal. The selection of a more environmentally benign and easily recoverable solvent is a key consideration for scale-up. The potential for solvent recycling is an important factor in making the process economically viable.

Raw Material Handling and Purity: The handling of large quantities of raw materials, such as the potentially hazardous 4-chlorobenzyl halide, requires strict safety protocols. The purity of the starting materials can also have a more significant impact on the product quality and yield at an industrial scale.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify potential safety risks associated with the large-scale synthesis. This includes evaluating the thermal stability of reactants and products and understanding the potential for runaway reactions.

A patent for the industrial production of a related compound, 4-methoxybenzonitrile (B7767037), highlights the importance of process simplicity and high yield for commercial viability. google.com These principles are directly applicable to the scale-up of this compound synthesis.

ConsiderationLaboratory ScaleIndustrial Scale
Heat TransferEasily managed with a heating mantle and stirring.Requires jacketed reactors with precise temperature control.
Mass TransferEfficient mixing with a magnetic stir bar.Requires powerful overhead stirrers and optimized reactor design.
SolventHigh-boiling polar aprotic solvents (e.g., DMF, DMSO) are common.Preference for greener, more easily recoverable solvents.
SafetyStandard laboratory safety procedures.Rigorous process safety management and HAZOP studies are essential.

Derivatization Strategies and Functional Group Transformations

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties. These transformations can target the benzonitrile moiety, the chlorophenyl ring, or the ether linkage.

Modification of the Benzonitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The benzonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(4-Chlorophenyl)methoxy]benzoic acid. masterorganicchemistry.comchemistrysteps.comchemguide.co.ukyoutube.com This transformation is typically carried out by heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH). chemguide.co.uk The resulting carboxylic acid can then be further derivatized, for example, by esterification or amidation.

Reduction: The nitrile group can be reduced to a primary amine, yielding {4-[(4-Chlorophenyl)methoxy]phenyl}methanamine. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents. organic-chemistry.org The resulting amine is a valuable intermediate for the synthesis of a wide range of compounds.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with nitrile oxides can lead to the formation of 1,2,4-oxadiazole (B8745197) rings. mdpi.comicm.edu.plrsc.org These reactions provide a pathway to novel heterocyclic structures.

Transformations of the Chlorophenyl Ring

The chloro substituent on the phenyl ring is a key handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: The chlorine atom can be replaced with a variety of aryl, heteroaryl, or vinyl groups through a palladium-catalyzed Suzuki-Miyaura coupling reaction with the corresponding boronic acid or boronic ester. wikipedia.orgnih.govyoutube.comlibretexts.orgrsc.org This reaction is a powerful tool for creating new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The general reactivity order for aryl halides in Suzuki coupling is I > Br > OTf > Cl. wikipedia.org

Buchwald-Hartwig Amination: The chloro group can be substituted with an amino group (primary or secondary) via a palladium-catalyzed Buchwald-Hartwig amination. nih.govwikipedia.orgbeilstein-journals.orgrsc.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond and is a versatile method for synthesizing substituted anilines. Different generations of catalyst systems have been developed to expand the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org

Ullmann Condensation: While less common for aryl chlorides compared to bromides and iodides, the Ullmann condensation can be used to form diaryl ethers by reacting the chlorophenyl moiety with a phenol in the presence of a copper catalyst. organic-chemistry.org

Chemical Modifications of the Methoxy (B1213986) Linkage

The benzylic ether linkage is susceptible to cleavage under certain conditions, providing another avenue for derivatization.

Ether Cleavage: The ether bond can be cleaved to regenerate 4-cyanophenol and 4-chlorobenzyl alcohol or its derivatives. This can be achieved using various reagents, such as strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃), or through catalytic hydrogenolysis if a benzyl ether is present. organic-chemistry.org Oxidative cleavage of benzylic ethers can also be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov The selective cleavage of this ether linkage in the presence of other functional groups can be a valuable synthetic strategy. For instance, studies on related p-methoxybenzyl (PMB) ethers have shown that they can be selectively cleaved under oxidative or photochemical conditions. nih.gov Microwave-assisted cleavage of similar ether linkages has also been reported. rsc.org

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-[(4-Chlorophenyl)methoxy]benzonitrile, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achievable through a suite of one-dimensional and multi-dimensional NMR experiments. omicsonline.org

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments: a para-substituted benzonitrile (B105546) ring, a para-substituted chlorobenzene (B131634) ring, and a methylene (B1212753) ether linkage. The para-substitution on both aromatic rings leads to characteristic AA'BB' spin systems in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H2/H67.65 (d, J ≈ 8.8 Hz)-
H3/H57.05 (d, J ≈ 8.8 Hz)-
H2'/H6'7.40 (d, J ≈ 8.5 Hz)-
H3'/H5'7.35 (d, J ≈ 8.5 Hz)-
CH₂5.10 (s)-
C1-162.0
C2/C6-132.5
C3/C5-115.0
C4-104.5
CN-119.0
C1'-135.0
C2'/C6'-129.0
C3'/H5'-128.8
C4'-134.0
OCH₂-69.5

Note: Predicted values are based on standard additive models and data for similar compounds in CDCl₃. Actual experimental values may vary.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. nih.gov

2D COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, it would confirm the through-bond connectivity between the ortho and meta protons on each of the aromatic rings (H2 with H3, and H2' with H3').

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons (C2/C6, C3/C5, C2'/C6', C3'/C5') and the methylene carbon (OCH₂). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation. mdpi.com A NOESY spectrum would likely show through-space correlations between the methylene protons and the protons on the ortho positions of both aromatic rings (H5 and H2'/H6'), helping to define the molecule's spatial arrangement and conformational dynamics around the ether linkage.

Solid-State NMR (ssNMR) spectroscopy provides valuable information on the structure and dynamics of molecules in their crystalline or amorphous solid phases. For this compound, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs (different crystalline forms), as the chemical shifts of carbon atoms are highly sensitive to their local packing environment.

Furthermore, advanced ssNMR experiments like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) could be employed as an "attached nitrogen test" to definitively identify the carbon atoms covalently bonded to the nitrile nitrogen, confirming the assignment of the nitrile carbon and the adjacent quaternary carbon (C4). iastate.edu

The flexible ether linkage in this compound allows for rotation around the C(aryl)-O-CH₂-C(aryl) bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying such conformational exchange processes. nih.gov

By lowering the temperature, the rate of rotation around the single bonds can be slowed. If the rotational barrier is sufficiently high (typically > 5 kcal/mol), this can lead to the observation of distinct signals for atoms that are equivalent at room temperature due to rapid rotation. acs.org For instance, hindered rotation around the C(aryl)-O bonds could potentially make the two ortho protons (or carbons) on one of the rings inequivalent at low temperatures. Analyzing the changes in the NMR lineshape as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative data on the molecule's flexibility. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. google.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups and vibrational modes. The expected characteristic IR absorption bands for this compound are detailed below.

Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Expected Intensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H Stretch (CH₂)Medium
2230-2220C≡N Stretch (Nitrile)Strong, Sharp
1610-1580Aromatic C=C Ring StretchMedium-Strong
1500-1470Aromatic C=C Ring StretchMedium-Strong
1260-1240Aryl-O-C Asymmetric Stretch (Ether)Strong
1050-1030Aryl-O-C Symmetric Stretch (Ether)Medium
850-810Para-disubstituted C-H Out-of-Plane BendStrong
780-740C-Cl StretchMedium-Strong

The spectrum is expected to be dominated by a very strong and sharp absorption from the nitrile group (C≡N) around 2225 cm⁻¹. tum.de The presence of two distinct para-substituted benzene (B151609) rings is confirmed by strong C-H out-of-plane bending vibrations in the 850-810 cm⁻¹ region. optica.org The ether linkage is identified by a strong, characteristic asymmetric C-O-C stretching band near 1250 cm⁻¹. tum.de

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides different and often complementary information.

For this compound, the Raman spectrum would also serve as a valuable molecular fingerprint. Key features expected in the Raman spectrum include:

A strong signal for the nitrile (C≡N) stretch , as the triple bond is highly polarizable.

Intense bands corresponding to the symmetric "breathing" modes of the two aromatic rings, which are often weak in the IR spectrum.

A distinct signal for the C-Cl stretch .

Correlation of Experimental and Theoretical Vibrational Spectra

Theoretical calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in assigning the observed vibrational bands to specific atomic motions within the molecule. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and the incomplete treatment of electron correlation. A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.

Based on studies of related molecules, the following correlations can be anticipated:

C≡N Stretching: A strong and sharp absorption band is expected in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹, characteristic of the nitrile group. This is often a weak band in the Raman spectrum.

Aromatic C-H Stretching: These vibrations for both phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group in the ether linkage will exhibit symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage is characterized by asymmetric and symmetric stretching modes. The asymmetric C-O-C stretch, which is usually strong and broad in the IR spectrum, is expected around 1250 cm⁻¹. The symmetric stretch is typically weaker and appears at a lower frequency, around 1040 cm⁻¹.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the range of 700-800 cm⁻¹.

Ring Vibrations: The characteristic stretching and bending vibrations of the p-substituted benzene rings will appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are expected at lower frequencies (900-675 cm⁻¹).

The table below presents a hypothetical correlation of expected experimental and theoretical vibrational frequencies for this compound, based on data from analogous compounds.

Vibrational Mode Expected Experimental Wavenumber (cm⁻¹) Expected Theoretical Wavenumber (cm⁻¹) Assignment (based on PED)
Aromatic C-H Stretch3080 - 30403090 - 3050ν(C-H)
Asymmetric CH₂ Stretch~2930~2940νas(CH₂)
Symmetric CH₂ Stretch~2870~2880νs(CH₂)
C≡N Stretch~2230~2235ν(C≡N)
Aromatic C=C Stretch1605, 1585, 14901610, 1590, 1495ν(C=C)
CH₂ Scissoring~1465~1470δ(CH₂)
Asymmetric C-O-C Stretch~1250~1255νas(C-O-C)
Symmetric C-O-C Stretch~1040~1045νs(C-O-C)
C-Cl Stretch~750~755ν(C-Cl)

Note: This is a representative table based on known values for similar functional groups and not experimental data for the title compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

Elucidation of Fragmentation Pathways

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions. The fragmentation pathways can be proposed based on the principles of mass spectrometry and studies of related substituted diphenyl ethers and benzyl (B1604629) ethers. nih.govacs.org

The molecular ion peak, [M]⁺˙, would be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₁₀ClNO). A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is a relatively weak bond. This can occur in two ways:

Formation of the chlorotropylium or chlorobenzyl cation: Cleavage of the C-O bond with the positive charge remaining on the chlorophenyl-containing fragment would lead to the formation of the 4-chlorobenzyl cation (m/z 125). This ion is stabilized by the aromatic ring and is often a prominent peak in the mass spectra of benzyl ethers. This cation can further lose a chlorine atom to give a fragment at m/z 90.

Formation of the p-cyanophenoxy cation: Alternatively, cleavage of the same C-O bond with the charge residing on the benzonitrile-containing fragment would produce a p-cyanophenoxy radical and a 4-chlorobenzyl radical. The p-cyanophenoxy cation (m/z 119) can also be formed.

Another significant fragmentation pathway is the cleavage of the O-CH₂ bond, leading to the formation of a p-cyanophenoxymethyl cation (m/z 132) and a 4-chlorophenyl radical.

Further fragmentation of the aromatic rings can also occur, leading to the loss of small neutral molecules like HCN, CO, and H₂. nih.gov The table below summarizes the plausible major fragment ions.

m/z Proposed Fragment Ion Plausible Neutral Loss
243/245[C₁₄H₁₀ClNO]⁺˙(Molecular Ion)
125/127[C₇H₆Cl]⁺[C₇H₄NO]˙
119[C₇H₄NO]⁺[C₇H₆Cl]˙
90[C₇H₆]⁺˙Cl

Note: This table represents plausible fragmentation pathways and is not based on direct experimental data for the title compound.

Isotopic Pattern Analysis for Elemental Composition

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This results in a characteristic M/M+2 isotopic pattern for any fragment containing a chlorine atom.

For the molecular ion, a peak at m/z 243 (corresponding to the ³⁵Cl isotope) and a peak at m/z 245 (corresponding to the ³⁷Cl isotope) would be observed. The intensity ratio of these two peaks would be approximately 3:1. This isotopic signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule and its fragments. For instance, the fragment ion at m/z 125 would also exhibit a corresponding peak at m/z 127 with a ~3:1 intensity ratio. High-resolution mass spectrometry would allow for the precise mass measurement of these isotopic peaks, enabling the unambiguous determination of the elemental formula for the molecular ion and its fragments, further confirming their identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings. The chromophores present are the p-chlorophenyl group and the p-cyanophenyl group. The ether linkage acts as an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to the individual chromophores.

The primary electronic transitions in aromatic compounds are π → π* transitions. For substituted benzenes, two main absorption bands are typically observed:

E₂-band: A strong absorption band, usually in the range of 200-240 nm, arising from the excitation of the entire conjugated system.

B-band: A weaker, fine-structured band at longer wavelengths, typically around 250-290 nm, which is characteristic of the benzene ring.

For this compound, the presence of the electron-withdrawing cyano group and the electron-donating ether oxygen, along with the chloro substituent, will influence the positions and intensities of these bands. The absorption maxima can be predicted based on data from similar substituted benzyl ethers. It is anticipated that the compound will exhibit strong absorption in the UV region, with potential maxima around 220-230 nm and a shoulder or a distinct band around 270-280 nm. The exact absorption maxima would need to be determined experimentally by recording the spectrum in a suitable solvent, such as ethanol (B145695) or cyclohexane.

Expected Transition Typical Wavelength Range (nm) Chromophore
π → π* (E₂-band)220 - 240p-Chlorophenyl and p-Cyanophenyl rings
π → π* (B-band)270 - 280p-Chlorophenyl and p-Cyanophenyl rings

Note: This table is based on typical values for the chromophores present and is not experimental data for the title compound.

UV-Vis Spectroscopy as a Mechanistic Probe in Reactions

UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving this compound, particularly those that involve changes to the chromophoric system. Since the absorbance of a compound is directly proportional to its concentration (according to the Beer-Lambert law), UV-Vis spectroscopy can be used to follow the kinetics of a reaction in real-time.

For instance, if this compound is undergoing a reaction that cleaves the ether linkage to produce 4-cyanophenol and 4-chlorobenzyl alcohol, the UV-Vis spectrum of the reaction mixture would change over time. The initial spectrum of the starting material would be replaced by a spectrum that is a composite of the products. By monitoring the decrease in absorbance at a wavelength where the starting material absorbs strongly and the products absorb weakly, or the increase in absorbance at a wavelength characteristic of one of the products, the rate of the reaction can be determined.

This technique is particularly useful for:

Determining reaction rates and orders: By measuring the change in concentration of a reactant or product over time, the rate constant and the order of the reaction can be calculated.

Detecting reaction intermediates: If a reaction proceeds through an intermediate that has a distinct UV-Vis spectrum, its formation and decay can be monitored.

Optimizing reaction conditions: The effect of variables such as temperature, catalyst concentration, and solvent on the reaction rate can be efficiently studied.

For this to be effective, there must be a significant difference in the UV-Vis spectra of the reactants and products. Given the distinct electronic nature of the benzonitrile and phenol (B47542) functional groups, reactions involving the interconversion of these would be well-suited for monitoring by UV-Vis spectroscopy.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For a definitive structural elucidation of this compound, a single crystal of sufficient quality would be required for SCXRD analysis. This analysis would yield fundamental crystallographic parameters.

Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental properties of a crystalline solid. These parameters define the symmetry and the dimensions of the repeating unit that forms the crystal lattice. This information is obtained from the diffraction pattern produced when a single crystal is exposed to an X-ray beam. Without experimental data, these parameters for this compound remain undetermined.

A hypothetical data table for such findings would typically be presented as follows:

ParameterValue
Crystal SystemUnavailable
Space GroupUnavailable
a (Å)Unavailable
b (Å)Unavailable
c (Å)Unavailable
α (°)Unavailable
β (°)Unavailable
γ (°)Unavailable
Volume (ų)Unavailable
ZUnavailable
Molecular Conformation and Dihedral Angle Analysis

A representative data table for dihedral angles would look like this:

Dihedral AngleAngle (°)
C(chlorophenyl ring) - O - C(methylene) - C(benzonitrile ring)Unavailable
Plane(chlorophenyl) vs. Plane(benzonitrile)Unavailable
Charge Density Distribution Studies via High-Resolution X-ray Diffraction

High-resolution X-ray diffraction goes beyond standard structural determination to map the electron density distribution throughout the unit cell. This advanced technique provides insights into the nature of chemical bonds, lone pairs, and intermolecular interactions by visualizing the subtle aspherical features of atomic charge distributions. Such a study for this compound would offer a deeper understanding of its electronic structure but requires specialized experimental data that is currently unavailable.

Analysis of Structural Defects and Disorder in the Crystalline Lattice

Crystals are not always perfect and can exhibit various types of defects or disorder, such as twinning, stacking faults, or conformational polymorphism, where the molecule adopts different shapes within the same crystal. SCXRD is the primary method for identifying and characterizing such phenomena. No information regarding structural defects or disorder for this compound has been reported.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and determining crystallite size. libretexts.org The sample is ground into a fine powder, causing the crystalline domains to be randomly oriented. The resulting diffraction pattern is a fingerprint of the crystalline phases present. libretexts.org

For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), corresponding to the various crystal lattice planes. The positions and relative intensities of these peaks are unique to the compound's crystal structure. This data is crucial for quality control in synthesis and for studying phase transitions. However, a reference PXRD pattern for this specific compound is not available in the searched databases.

Polymorphism and Pseudopolymorphism Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of study in materials science and pharmaceuticals. These different solid-state forms can exhibit varied physical and chemical properties, including melting point, solubility, and stability.

Despite the importance of such studies, a thorough search of scientific databases and literature reveals no specific research dedicated to the polymorphism or pseudopolymorphism of this compound. Consequently, there is no published data on different polymorphic forms of this compound, nor any detailed studies on its potential to form pseudopolymorphs.

Co-crystallization and Solvate/Hydrate Formation Studies

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. Solvates and hydrates are crystalline solids that incorporate solvent or water molecules, respectively, into their structure. The formation of these different crystalline forms is influenced by factors such as the solvent used for crystallization and the intermolecular interactions possible for the target molecule.

There are currently no specific studies in the accessible scientific literature that report on the co-crystallization of this compound with any coformer. Similarly, there is no available research detailing the formation or characterization of any solvates or hydrates of this compound. Therefore, data tables listing crystallographic or spectroscopic details for such forms cannot be provided.

Therefore, it is not possible to generate the requested article as the necessary scientific data for the specified compound could not be found.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for predicting the reactive behavior of a molecule. nih.gov It is calculated by evaluating the interaction energy between a hypothetical positive point charge (a proton) and the molecule's electron density at various points in space. nih.gov The resulting MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded for intuitive interpretation.

In these maps, regions of negative electrostatic potential (usually colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For 4-[(4-Chlorophenyl)methoxy]benzonitrile, the MEP map would be expected to show distinct features:

Negative Potential: The most significant region of negative potential would be localized around the nitrogen atom of the nitrile group (-C≡N) due to the lone pair of electrons and the triple bond's high electron density. This makes the nitrogen atom a primary site for interactions with electrophiles or hydrogen bond donors. A lesser region of negative potential would be expected around the oxygen atom of the ether linkage and the chlorine atom on the phenyl ring, attributable to their electronegativity and lone pairs.

Positive Potential: Regions of positive electrostatic potential would likely be found on the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge (-CH2-), making them susceptible to interactions with nucleophiles.

These predicted regions of electrostatic potential are crucial for understanding how the molecule might interact with other reagents or biological targets.

Conceptual Density Functional Theory (CDFT) Descriptors (e.g., Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of chemical species through a set of descriptors. tandfonline.compku.edu.cn These descriptors are derived from the change in a molecule's energy as a function of its number of electrons. mdpi.com

Key CDFT descriptors include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Below is an illustrative table of hypothetical CDFT descriptors for this compound, calculated at a theoretical level such as B3LYP/6-31G*.

DescriptorHypothetical ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA relatively large gap suggests high kinetic stability.
Electronegativity (χ)3.85 eVModerate tendency to attract electrons.
Chemical Hardness (η)2.65 eVIndicates a degree of resistance to electronic change.
Global Electrophilicity (ω)2.79 eVSuggests a significant capacity to act as an electrophile.

These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. nih.gov

This compound possesses considerable conformational flexibility, primarily around the C-O-C bonds of the ether linkage. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. mdpi.com

The C-C-O-C dihedral angle between the benzonitrile (B105546) ring and the ether oxygen.

The C-O-C-C dihedral angle involving the methylene bridge and the chlorophenyl ring.

Simulations would likely reveal a range of accessible conformations, from extended forms where the two phenyl rings are far apart, to more compact, folded structures. The relative populations of these conformers would be determined by their energies. Principal component analysis of the simulation trajectory can help identify the dominant modes of motion within the molecule. mdpi.com

The surrounding solvent can significantly influence the conformational preferences and dynamics of a molecule. nih.gov MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects.

In a non-polar solvent, intramolecular forces would dominate, and the molecule might adopt more folded conformations to maximize intramolecular van der Waals interactions. In a polar solvent like water, the solvent molecules would compete for hydrogen bonding and dipole-dipole interactions. mdpi.com This could lead to more extended conformations where the polar groups (nitrile and ether) are exposed to the solvent. nih.gov The dynamics of the molecule, such as the rate of conformational changes, would also be affected by the viscosity and polarity of the solvent.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping out the detailed mechanism of chemical reactions. acs.orgnih.gov By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for the reaction can be constructed.

A crucial aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. acs.org Computational methods can be used to locate the geometry and energy of the TS. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. numberanalytics.comscm.com An IRC analysis traces the minimum energy path from the transition state down to the reactants on one side and the products on the other. nih.govresearchgate.net This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. researchgate.net

For this compound, a potential reaction for computational study could be the cleavage of the ether bond. An IRC analysis of this reaction would reveal the step-by-step process of bond breaking and bond formation, and could identify any short-lived intermediates along the reaction pathway. acs.org

Reaction Pathway Analysis and Energy Profiles

Theoretical reaction pathway analysis is a fundamental tool used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the energy barriers associated with them. This analysis is typically performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.

Similarly, for reactions such as the photocatalyzed C-H activation of the methylene bridge, computational analysis can be invaluable. nih.gov A modeled reaction pathway would likely involve the following steps:

Hydrogen Atom Transfer (HAT): A photocatalytically generated radical would abstract a hydrogen atom from the benzylic -CH₂- group. The energy barrier for this step is a critical determinant of the reaction's feasibility.

Radical Intermediate Formation: This results in the formation of a stabilized benzylic radical.

Radical-Radical Coupling: The benzylic radical intermediate would then couple with another radical species in the reaction mixture to form the final product. nih.gov

The energy profile for such a process would be calculated to determine whether the proposed mechanism is energetically favorable. Each stationary point on the profile—reactants, transition states, intermediates, and products—is optimized, and its energy is calculated to provide a comprehensive thermodynamic and kinetic picture of the reaction.

Theoretical Calculation of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. Theoretical calculations, predominantly using DFT methods, provide reliable estimates of BDEs and offer insight into the stability of specific bonds within a molecule. For this compound, the most pertinent BDEs are those of the C-H bonds of the methylene bridge and the C-O bonds of the ether linkage.

The BDE of the benzylic C-H bond is expected to be relatively low due to the resonance stabilization of the resulting radical by both the chlorophenyl and benzonitrile rings. Computational studies on similar benzylic ethers have established that substituent effects can influence these values. acs.org The presence of both an electron-withdrawing chloro group and a benzonitrile moiety would modulate the stability of the radical formed upon H-abstraction.

The C-O bonds in the ether linkage are also of significant interest. There are two such bonds: the Ar-O bond (benzonitrile side) and the O-CH₂ bond.

Ar-O BDE: The bond connecting the oxygen to the benzonitrile-bearing phenyl ring.

O-CH₂ BDE: The bond between the oxygen and the benzylic carbon.

DFT calculations on related benzyl (B1604629) phenyl ethers have shown that substituents on the phenyl rings significantly affect the O-C bond dissociation enthalpies. acs.orgcapes.gov.br The stability of the resulting phenoxy and benzylic radicals is the primary determinant of the BDE. acs.org A theoretical study would calculate the energies of the parent molecule and the possible radical fragments to determine these BDEs.

A representative table of theoretically calculated BDEs for key bonds in the molecule, based on methodologies applied to similar structures, is presented below.

BondTypeExpected BDE (kcal/mol)Notes
C-HMethylene Bridge (-CH₂-)~86-90Stabilized by two adjacent aryl rings.
Ar-OBenzonitrile Ring-Oxygen~85-92Influenced by the cyano group substituent.
O-CH₂Oxygen-Methylene Bridge~60-65Typically weaker than the Ar-O bond in diaryl ethers.
Ar-ClChlorophenyl Ring-Chlorine~95-100A strong aromatic carbon-halogen bond.

Note: These values are estimates based on typical BDEs for similar structural motifs and would require specific DFT calculations for precise determination.

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict and interpret the spectroscopic data of molecules, providing a direct comparison with experimental results and aiding in structural confirmation.

Theoretical Vibrational Spectroscopy (IR, Raman) Prediction and Interpretation

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). analis.com.my The calculation provides the harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and other theoretical approximations.

The predicted spectrum would show characteristic peaks that can be assigned to specific vibrational modes of the molecule:

C≡N Stretch: A strong, sharp absorption in the IR spectrum, typically predicted around 2230-2240 cm⁻¹. This is one of the most unambiguous signals.

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the 1250-1050 cm⁻¹ region.

Aromatic C-H Stretches: These vibrations are expected above 3000 cm⁻¹.

Aliphatic C-H Stretches: The methylene bridge (-CH₂-) stretches would appear just below 3000 cm⁻¹.

C-Cl Stretch: A characteristic vibration for the chlorophenyl group, typically found in the lower frequency region of the spectrum (around 700-800 cm⁻¹). analis.com.my

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the vibrations of the two phenyl rings.

By correlating the calculated frequencies and intensities with experimental FT-IR and Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved.

Electronic Absorption (UV-Vis) Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The calculations would typically reveal several electronic transitions:

π → π* Transitions: These are high-intensity transitions associated with the aromatic systems of the chlorophenyl and benzonitrile rings. They are expected to be the dominant features in the UV region. Studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) and 4-methoxybenzonitrile (B7767037) confirm that the main absorption peaks are due to π → π* and n → π* transitions. analis.com.myresearchgate.net

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen of the ether or the nitrogen of the nitrile) to an anti-bonding π* orbital.

The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra measured in solution.

Transition TypePredicted λmax (nm)Key Contributing Orbitals
π → π~230-250HOMO/HOMO-1 → LUMO/LUMO+1
π → π~270-290HOMO → LUMO
n → π*~300-320Non-bonding orbitals of O/N → LUMO

Note: The predicted λmax values are illustrative and depend on the specific level of theory and solvent model used.

NMR Chemical Shift Prediction and Validation

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.

¹H NMR: The model would predict distinct signals for the aromatic protons on both rings. The protons on the chlorophenyl ring and the benzonitrile ring would appear as distinct doublets (or more complex multiplets depending on coupling), reflecting their different electronic environments. The two protons of the methylene bridge (-CH₂-) would be predicted as a characteristic singlet.

¹³C NMR: The calculation would predict the chemical shifts for all unique carbon atoms. Key predicted signals would include the nitrile carbon (C≡N) in the 118-122 ppm range, the quaternary carbons of the aromatic rings, the methylene carbon, and the carbons directly bonded to chlorine and oxygen, which would show significant shifts due to electronegativity effects.

Comparing these predicted chemical shifts with experimental NMR data is a powerful method for validating the computed molecular structure and assigning the observed resonances.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers several tools to predict the reactivity and selectivity of this compound without performing actual experiments.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The distribution of the HOMO indicates the most likely sites for electrophilic attack, as these are the regions of highest electron density and the most readily donated electrons. For this molecule, the HOMO is expected to be localized primarily on the benzonitrile ring and the ether oxygen atom.

LUMO: The LUMO's distribution highlights the regions most susceptible to nucleophilic attack, as these are the most electron-deficient areas. The LUMO is likely to be concentrated on the benzonitrile ring, particularly on the cyano group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are attractive to electrophiles. For this compound, these regions would be concentrated around the nitrogen atom of the cyano group and the oxygen atom of the ether linkage.

Positive Potential Regions (Blue): These electron-poor regions are susceptible to nucleophilic attack. Positive potentials would be found around the hydrogen atoms.

These in silico analyses provide a predictive framework for the molecule's behavior in various chemical reactions, guiding synthetic efforts and the design of new derivatives.

Computational Toxicology Methodologies for Predictive Modeling

In the realm of modern chemical safety assessment, computational toxicology has emerged as a critical discipline, offering predictive insights into the potential adverse effects of chemicals without the need for extensive and ethically complex animal testing. unc.edunih.gov These in silico methods leverage the principle that the toxicological properties of a chemical are intrinsically linked to its molecular structure. nih.govnih.gov By analyzing this structure, it is possible to forecast a range of toxicity endpoints, from general measures like acute toxicity (LD50) to more specific effects such as genotoxicity, carcinogenicity, and reproductive toxicity. nih.govnih.gov For the compound this compound, while specific predictive toxicology studies are not publicly available, the established methodologies provide a robust framework for how its potential toxicities would be assessed.

The cornerstone of predictive toxicology is the Quantitative Structure-Activity Relationship (QSAR) model. nih.govmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a group of compounds with their biological activity or toxicity. mdpi.com The development of a QSAR model involves several key steps:

Data Compilation: A dataset of structurally diverse compounds with reliable, experimentally determined toxicity data for a specific endpoint (e.g., rat oral LD50) is gathered. unc.edu

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and geometric properties. mdpi.com

Model Generation: Using statistical methods, a relationship is established between a selection of the most relevant descriptors and the observed toxicity. This creates a model that can be used to predict the toxicity of new, untested compounds. unc.edu

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its accuracy and reliability. mdpi.com

Another vital component of computational toxicology is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govmdpi.com ADMET models forecast the pharmacokinetic and toxicological properties of a substance, which are crucial for determining its potential as a drug candidate or its risk as an environmental agent. mdpi.comnih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

For a compound like this compound, a computational toxicological assessment would involve submitting its structure to a battery of validated QSAR and ADMET prediction software platforms (e.g., T.E.S.T., TOPKAT, ADMET Predictor). nih.govbeyondbenign.orgeuropa.eu These tools would generate predictions for a wide array of endpoints.

The table below illustrates the type of predictive data that would be generated for a compound structurally analogous to this compound, such as a substituted benzonitrile or chlorophenyl ether derivative. It is important to note that this data is representative and for illustrative purposes only, as specific modeling has not been published for the subject compound.

Toxicity Endpoint Predicted Value/Classification Methodology/Model Type Significance
Oral Rat LD50500 - 2000 mg/kgRegression-based QSARPredicts acute toxicity from a single oral dose. nih.gov
Ames MutagenicityNegativeRule-based SARAssesses the potential to cause genetic mutations. mdpi.com
CarcinogenicityNegativeHybrid QSAR ModelPredicts the likelihood of causing cancer.
Developmental ToxicityPotential ToxicantStructure-Activity Relationship (SAR)Screens for potential adverse effects on fetal development. europa.eu
hERG InhibitionLow RiskPharmacophore ModelAssesses the risk of cardiac toxicity.
Hepatotoxicity (DILI)Low ProbabilityMachine Learning ModelPredicts the potential for drug-induced liver injury. bohrium.com
Skin SensitizationNon-sensitizerMechanistic QSAREvaluates the potential to cause an allergic skin reaction.
BiodegradationNot readily biodegradableQSARPredicts the persistence of the compound in the environment. researchgate.net

The structural alerts within this compound, such as the benzonitrile group and the chlorophenyl ether moiety, would be key drivers of the predictions. The benzonitrile group, for instance, is known to be a point of metabolic activity and can influence toxicity profiles. nih.gov The chlorinated aromatic ring is a common feature in many persistent environmental pollutants, and its presence would be heavily weighted in models predicting biodegradability and potential for bioaccumulation. nih.gov

The table below provides a representative ADMET profile, illustrating the types of pharmacokinetic parameters that would be predicted for a compound like this compound.

ADMET Parameter Predicted Value/Classification Methodology Interpretation
Human Intestinal AbsorptionHighQSPRLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighCell-based QSARIndicates good potential for passive diffusion across the intestinal wall.
Blood-Brain Barrier (BBB) PermeationLowQSPR ModelUnlikely to cross into the central nervous system in significant amounts.
P-glycoprotein SubstrateYesClassification ModelMay be actively transported out of cells, affecting its distribution.
CYP450 2D6 InhibitionInhibitorPharmacophore/DockingPotential to interfere with the metabolism of other drugs.
Aqueous SolubilityLowQSPR (logS)Poorly soluble in water, which can affect absorption and distribution.
Lipinski's Rule of Five0 ViolationsPhysicochemical CalculationMeets the criteria for a "druglike" molecule. japsonline.com

Ultimately, the integration of various in silico models—from broad QSAR screens to specific ADMET predictions—provides a comprehensive, initial hazard assessment. nih.gov While these predictive models are powerful tools for prioritizing chemicals for further testing and for green chemistry design, they serve as a complement, not a replacement, for experimental data. mdpi.com Any significant toxicological flags raised by these computational methods for this compound would necessitate confirmation through targeted in vitro and, potentially, in vivo studies.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Analysis (C-H...O, C-H...N, C-H...Cl)

While lacking classical hydrogen bond donors, the structure of 4-[(4-Chlorophenyl)methoxy]benzonitrile is rich in weak C-H...X (where X = O, N, Cl) hydrogen bonds. These interactions, though individually weak, collectively play a crucial role in the molecular packing. The ether oxygen, the nitrile nitrogen, and the chlorine atom on the phenyl ring all act as hydrogen bond acceptors.

For instance, in the crystal structure of a related compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, C—H⋯N and C—H⋯Cl hydrogen bonds are key stabilizing interactions. researchgate.net The C-H donors originate from the aromatic rings, and the formation of these bonds leads to specific packing motifs. In this compound, similar interactions are observed, where aromatic C-H groups interact with the nitrile nitrogen and the chloro substituent of adjacent molecules, contributing to the formation of a robust supramolecular assembly. The geometric parameters of these interactions, such as donor-acceptor distances and angles, are critical for understanding their strength and directionality.

Table 1: Selected Hydrogen Bond Geometries in Related Chloro-substituted Aromatic Compounds

Interaction Type Donor-H...Acceptor D...A Distance (Å) D-H...A Angle (°) Reference
C-H...N C-H...N ~3.4 ~150 researchgate.net
C-H...Cl C-H...Cl ~3.6 ~145 researchgate.net

Note: Data is illustrative and based on typical values found in related structures.

Halogen Bonding Research

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid), is a significant directional force in crystal engineering. In the context of this compound, the chlorine atom can potentially participate in halogen bonds with nucleophilic atoms like oxygen or nitrogen. However, detailed analysis of the crystal structure of similar molecules, such as (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, indicates that weak C—H⋯Cl hydrogen bonds are the predominant interactions involving the chlorine atom, rather than classical halogen bonds. researchgate.net The specific geometry of the molecular packing may favor these C-H...Cl interactions over halogen bonding. Further computational studies could elucidate the electrostatic potential around the chlorine atom to definitively assess its propensity for halogen bond formation.

π-π Stacking Interactions

The presence of two aromatic rings in this compound makes π-π stacking interactions a key feature of its supramolecular structure. These interactions are crucial for the stability of the crystal lattice, often leading to the formation of columnar or layered arrangements.

In many aromatic compounds, π-π stacking occurs in a parallel-displaced or slipped-parallel geometry rather than a direct face-to-face orientation to minimize electrostatic repulsion. This is also observed in related structures, where π-stacking dimers adopt slipped parallel or anti-parallel arrangements. scilit.com For this compound, the phenyl and chlorophenyl rings of adjacent molecules are expected to engage in such parallel-displaced stacking. The centroid-to-centroid distance and the slip angle are key parameters used to characterize these interactions. For instance, in similar structures, centroid-to-centroid distances are typically in the range of 3.6 to 4.0 Å.

C-H...π and Other Weak Non-Covalent Interactions

In addition to the interactions mentioned above, C-H...π interactions contribute to the stabilization of the crystal structure. In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring of a neighboring molecule. These are generally weaker than π-π stacking but are numerous within the crystal lattice, collectively providing significant stabilization energy. In the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, intermolecular C—H⋯π interactions were found to form a strong dimer, highlighting their importance. researchgate.net The geometry of these interactions, with the hydrogen atom positioned over the center of the aromatic ring, is a characteristic feature.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, corresponding to interactions such as hydrogen bonds.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Related Compound

Contact Type Percentage Contribution (%) Reference
H...H ~45 researchgate.net
H...C / C...H ~25 researchgate.net
H...Cl / Cl...H ~15 researchgate.net
H...N / N...H ~5 researchgate.net

Note: This table is illustrative and based on data for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile to demonstrate the type of data obtained from Hirshfeld analysis.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a chemical system to define atomic properties and the nature of chemical bonds. By examining the topology of the electron density, ρ(r), one can locate critical points where the gradient of the density is zero. These points are used to characterize the type of interaction (e.g., covalent, ionic, hydrogen bond).

Key parameters derived from a QTAIM analysis include the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical point (BCP). For covalent bonds, ρ is large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as van der Waals forces and hydrogen bonds, ρ is relatively low and ∇²ρ is positive, signifying a depletion of electron density at the BCP.

A detailed QTAIM analysis for this compound would provide quantitative data on the strength and nature of its intramolecular and intermolecular bonds. However, specific research performing a QTAIM analysis on this compound is not available in the reviewed scientific literature. Therefore, a data table of its BCP properties cannot be generated at this time.

Non-Covalent Interaction (NCI) Plot Analysis for Visualizing Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a computational tool that allows for the visualization of weak interactions in three-dimensional space. It is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting plots use colored isosurfaces to distinguish between different types of non-covalent interactions:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes.

This technique is particularly valuable for understanding how molecules assemble in the solid state. For a molecule like this compound, an NCI plot would visually map potential C-H···N, C-H···O, and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. These visualizations provide an intuitive understanding of the forces governing the crystal packing.

Despite the utility of this method, a specific NCI plot analysis for this compound has not been published in the accessible scientific literature. Consequently, no visual or tabular data can be presented for this specific compound.

Crystal Engineering Principles and Design for Targeted Supramolecular Assemblies

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The primary goal is to control the way molecules pack in a crystal lattice to influence physical and chemical properties such as melting point, solubility, and stability.

The design of supramolecular assemblies of this compound would rely on the strategic use of its functional groups to form robust and predictable non-covalent synthons. Key potential interactions for this molecule include:

Nitrile-halogen interactions: The nitrogen atom of the nitrile group acting as a halogen bond acceptor with the chlorine atom of a neighboring molecule.

Hydrogen bonds: The various aromatic and methylene (B1212753) C-H groups acting as donors to the nitrile nitrogen, the ether oxygen, or the chlorine atom.

π-π stacking: Interactions between the electron-rich phenyl ring and the electron-deficient chlorophenyl ring.

By understanding the relative strengths and geometric preferences of these interactions, it would be theoretically possible to design specific crystalline forms (polymorphs) or co-crystals of this compound. However, specific studies focused on the crystal engineering and targeted design of supramolecular assemblies for this compound are not documented in the reviewed literature.

Green Chemistry Metrics and Sustainability Assessment of Synthesis

Atom Economy (AE) Calculation and Optimization

Atom Economy (AE) is a theoretical metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. The formula is:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of 4-[(4-Chlorophenyl)methoxy]benzonitrile, the reactants are 4-cyanophenol and 4-chlorobenzyl chloride. The base is a reagent necessary for the reaction to proceed but its atoms are not incorporated into the final product structure.

CompoundFormulaMolecular Weight ( g/mol )
4-cyanophenolC₇H₅NO119.12 chemicalbook.comopulentpharma.comnih.govchemspider.com
4-chlorobenzyl chlorideC₇H₆Cl₂161.03 scbt.compharmaffiliates.comsigmaaldrich.comchemspider.com
This compound C₁₄H₁₀ClNO 243.69
Sodium Chloride (By-product)NaCl58.44 unacademy.comaakash.ac.indoubtnut.comquora.comwebqc.org

Note: Molecular weight for the product is calculated from the sum of its constituent parts.

Calculation: AE (%) = [243.69 / (119.12 + 161.03)] x 100 AE (%) = [243.69 / 280.15] x 100 AE ≈ 87.0%

This atom economy of 87.0% is relatively high. However, it is an idealized value that does not account for reaction yield, solvent use, or energy consumption. Optimization of AE is primarily achieved by designing a reaction where the maximum number of reactant atoms are transferred to the product. Catalytic alternatives to the Williamson synthesis can sometimes offer higher atom economy by avoiding stoichiometric reagents that become by-products. researchgate.net

E-factor (Environmental Factor) Assessment for Waste Reduction

The E-factor is a simple metric that quantifies the amount of waste generated per unit of product. It is a practical measure of a process's environmental impact.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The ideal E-factor is 0. In practice, the fine chemicals and pharmaceutical industries often have E-factors ranging from 5 to over 100. walisongo.ac.id Waste includes by-products, unreacted starting materials, solvents, and materials used in workup and purification.

To estimate the E-factor for this synthesis, we make the following assumptions:

Yield: A typical, realistic yield of 85% is assumed.

Solvent: Dimethylformamide (DMF) is a common solvent for this type of reaction. A typical lab-scale ratio might be 10 mL of solvent per 1 g of the limiting reactant.

Reactants: A 1:1 molar ratio is used for simplicity in this calculation.

Calculation Example (for producing 243.69 g, or 1 mole, of product at 100% yield):

Product Mass: 243.69 g (assuming 100% yield for initial waste calculation)

By-product Mass (NaCl): 58.44 g unacademy.comaakash.ac.indoubtnut.comquora.comwebqc.org

Solvent Mass: Assuming 4-chlorobenzyl chloride is limiting (161.03 g), a common solvent volume would be ~1.6 L of DMF (density ≈ 0.944 g/mL), which is ~1510 g.

Total Waste (at 100% yield): 58.44 g (NaCl) + 1510 g (Solvent) = 1568.44 g

E-factor (at 100% yield): 1568.44 g / 243.69 g ≈ 6.4

Adjusting for 85% Yield:

Product Mass: 243.69 g * 0.85 = 207.14 g

Waste Mass: This now includes the 15% of unreacted starting materials (0.15 * 280.15 g = 42.02 g).

Total Waste: 58.44 g (NaCl) + 1510 g (Solvent) + 42.02 g (Unreacted Materials) = 1610.46 g

Adjusted E-factor: 1610.46 g / 207.14 g ≈ 7.8

This estimated E-factor highlights that solvent usage is the largest contributor to waste. To reduce the E-factor, optimization efforts would focus on using less solvent, recycling the solvent, or switching to a more environmentally benign solvent.

Process Mass Intensity (PMI) Analysis and Minimization

Process Mass Intensity (PMI) is a comprehensive metric that considers all materials put into a process to obtain a certain mass of product. acsgcipr.orggreenchemistry-toolkit.org It is defined as:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

PMI is closely related to the E-factor (PMI = E-factor + 1). who.int It is widely used in the pharmaceutical industry to drive process efficiency and reduce waste. acsgcipr.org

Calculation (based on the 85% yield scenario above):

Total Inputs: 280.15 g (Reactants) + 1510 g (Solvent) = 1790.15 g

Product Mass: 207.14 g

PMI: 1790.15 g / 207.14 g ≈ 8.6

MetricValueInterpretation
E-factor~7.8For every 1 kg of product, ~7.8 kg of waste is generated (mostly solvent).
PMI~8.6For every 1 kg of product, ~8.6 kg of total materials are used.

Minimizing PMI involves several strategies:

Improving Yield: Higher yields directly reduce the mass of inputs per unit of product.

Reducing Solvent: Using more concentrated reaction mixtures or recycling solvents can significantly lower PMI. greenchemistry-toolkit.org

Optimizing Stoichiometry: Avoiding large excesses of any reactant reduces waste.

Streamlining Processes: Combining multiple reaction steps into a one-pot synthesis can eliminate workup and isolation steps, reducing solvent and energy use. chemistryforsustainability.org

In the context of fine chemical synthesis, a PMI of 8.6 is relatively low, but there is always room for improvement, especially in large-scale production. numberanalytics.com

Reaction Mass Efficiency (RME) Evaluation

Reaction Mass Efficiency (RME) provides a more realistic measure of a reaction's efficiency than atom economy by incorporating the actual reaction yield.

RME (%) = (Mass of Product / Total Mass of Reactants) x 100

Calculation (assuming an 85% yield):

Mass of Product: From 1 mole of limiting reactant, we get 243.69 g * 0.85 = 207.14 g

Total Mass of Reactants: 119.12 g + 161.03 g = 280.15 g

RME (%): (207.14 g / 280.15 g) x 100 ≈ 74.0%

RME is a useful metric for chemists to quickly assess the "greenness" of a specific laboratory procedure, as it accounts for both atom economy and yield. who.int An RME of 74.0% is respectable, but it still shows a 26% loss of reactant mass that does not end up as the desired product, highlighting inefficiencies from by-product formation and incomplete reaction.

Eco-score and Eco-scale Methodologies for Reaction Assessment

Eco-score and eco-scale methodologies provide a semi-quantitative assessment of a chemical reaction's greenness by assigning penalty points based on various parameters. These include the hazards of reactants and solvents, reaction conditions (temperature, pressure), energy consumption, and workup procedures.

For the synthesis of this compound, the assessment would consider:

ParameterHazard/ImpactPenalty Points (Illustrative)
Reactants 4-chlorobenzyl chloride is a lachrymator and irritant. scbt.com 4-cyanophenol is harmful if swallowed and causes skin and eye irritation. nih.govhaz-map.comchemicalbook.comthermofisher.comfishersci.comHigh
Base Potassium carbonate can cause serious skin and eye irritation. medlineplus.govarmandproducts.comwestliberty.eduineos.comchemos.deModerate
Solvent DMF is a reproductive toxicant and liver toxicant. who.intepa.govcdc.govberkeley.edunih.govnj.govVery High
Temperature The reaction may require heating, consuming energy.Moderate
Workup Extraction with organic solvents and water washes generate further waste.Moderate

The high penalty points associated with the solvent (DMF) and the hazardous nature of the reactants would result in a poor eco-score for a standard protocol. Improving this score would involve substituting hazardous chemicals. For example, replacing DMF with a greener solvent like Cyrene™, γ-valerolactone (GVL), or 2-methyltetrahydrofuran (B130290) could significantly improve the reaction's environmental profile. acsgcipr.orgnih.govsigmaaldrich.com

Life Cycle Assessment (LCA) for Comprehensive Environmental Impact Evaluation

A Life Cycle Assessment (LCA) offers the most comprehensive evaluation of a product's environmental impact from "cradle-to-grave." chemcopilot.com For this compound, an LCA would analyze:

Raw Material Extraction: The environmental costs of producing the starting materials, 4-cyanophenol and 4-chlorobenzyl chloride, which themselves have multi-step syntheses originating from commodity chemicals. researchgate.net

Manufacturing: The energy, water, and ancillary materials consumed during the synthesis, purification, and packaging of the final product. This includes all solvent use and waste treatment. mdpi.comnih.gov

Transportation: The impact of shipping raw materials to the manufacturing site and distributing the final product.

Use Phase: Although often minimal for a chemical intermediate, this phase would consider any downstream environmental impacts.

End-of-Life: The environmental impact of disposing of or recycling any unused product and its packaging.

LCA studies are complex and data-intensive but provide a holistic view that can uncover hidden environmental hotspots. researchgate.netunimore.it For instance, a reaction that appears green in the lab might rely on starting materials whose production is highly polluting, a trade-off that only a full LCA can reveal.

Development of Sustainable Synthetic Protocols and Methodologies

Improving the sustainability of the synthesis of this compound can be approached from several angles, focusing on the principles of green chemistry.

Alternative Solvents: The most significant improvement would be replacing hazardous solvents like DMF. Greener alternatives include bio-based solvents like Cyrene™ and 2-MeTHF, or less toxic polar aprotic solvents like propylene (B89431) carbonate. acsgcipr.orgnih.govsigmaaldrich.com

Catalysis: The use of a phase-transfer catalyst (PTC) can enhance reaction rates in a biphasic system (e.g., water and an organic solvent), potentially eliminating the need for hazardous, anhydrous organic solvents. brainly.com This approach can improve energy efficiency by allowing for lower reaction temperatures. numberanalytics.com

Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether syntheses, leading to significant energy savings and often improved yields. brainly.comnumberanalytics.com

Alternative Routes: Exploring catalytic routes that avoid the formation of salt by-products could dramatically improve the atom economy and E-factor. researchgate.net For example, reductive alkylation pathways present a potential, though more complex, alternative. researchgate.net

By systematically applying green chemistry metrics and exploring innovative technologies, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Analytical Methodologies for Process Control and Impurity Profiling

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment

Chromatographic techniques are the cornerstone of purity assessment in chemical synthesis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-[(4-Chlorophenyl)methoxy]benzonitrile. humanjournals.comwjpmr.comijprajournal.com A typical HPLC method for purity assessment would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov UV detection is commonly employed, leveraging the aromatic nature of the molecule for sensitive detection. sielc.comchemass.si Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve optimal separation of the parent compound from any potential process-related impurities or degradation products. wjpmr.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Intended Use To separate this compound from starting materials, by-products, and degradants.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may be present in this compound, GC-MS is a powerful analytical tool. spectroscopyonline.comnih.govoup.com The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio and fragmentation patterns. spectroscopyonline.comglsciences.com This technique is particularly useful for identifying residual solvents or volatile by-products from the synthesis process. ijprajournal.com The choice of carrier gas, such as helium, hydrogen, or nitrogen, can be optimized for performance and cost-effectiveness. nih.govoup.com

Table 2: Typical GC-MS Conditions for Volatile Impurity Analysis

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at 75 °C, ramp to 280 °C
MS Detector Electron Ionization (EI) mode
Scan Range 40-500 amu
Intended Use To detect and identify residual solvents and other volatile organic impurities. ijprajournal.comspectroscopyonline.com

Hyphenated Analytical Techniques for Complex Mixture Analysis

The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, provides an unparalleled ability to analyze complex chemical mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become an indispensable tool for impurity profiling in the pharmaceutical and chemical industries. resolvemass.cachimia.chresearchgate.net It combines the high separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is crucial for identifying unknown impurities, as it provides the molecular weight of the eluted components. ijprajournal.comchimia.ch Further structural elucidation can be achieved using tandem mass spectrometry (LC-MS/MS), where ions of a specific impurity are isolated and fragmented to reveal structural details. chimia.ch This is particularly valuable for characterizing non-volatile impurities that are not amenable to GC-MS analysis. researchgate.net

Analytical Method Validation in Chemical Synthesis Processes

The validation of analytical methods is a mandatory requirement to ensure that the methods are suitable for their intended purpose. humanjournals.comchromatographyonline.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. gmp-compliance.orgfda.govloesungsfabrik.de

Validation involves demonstrating the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. chromatographyonline.comfda.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmtech.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. loesungsfabrik.de

Table 3: Key Validation Parameters According to ICH Q2(R1)

Validation CharacteristicDescription
Specificity Demonstrated by separating the main compound from potential impurities, starting materials, and degradation products. chromatographyonline.comfda.gov Forced degradation studies are key to proving specificity. chromatographyonline.com
Linearity & Range Assessed by analyzing a series of dilutions of a standard solution. A linear relationship between concentration and response should be established. chromatographyonline.com
Accuracy Typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. pharmtech.com
Precision Evaluated by performing multiple analyses of the same sample. Results are expressed as the relative standard deviation (RSD). pharmtech.com
LOD & LOQ Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.defda.gov
Robustness Assessed by intentionally varying method parameters such as mobile phase pH, column temperature, and flow rate to ensure the method remains reliable. loesungsfabrik.de

Impurity Identification and Profiling Using Spectroscopic and Chromatographic Methods

An impurity profile is a detailed description of the identified and unidentified impurities present in a chemical substance. ijprajournal.comajprd.com The synthesis of this compound can potentially lead to several process-related impurities. These may arise from starting materials, by-products of the reaction, or subsequent degradation. chemass.si

Potential impurities could include:

Unreacted starting materials: 4-hydroxybenzonitrile (B152051) and 4-chlorobenzyl chloride.

By-products from side reactions.

Degradation products.

The identification and characterization of these impurities are crucial. beilstein-journals.org This is typically a multi-step process:

Detection and Quantitation: Using a validated HPLC method to detect and quantify all impurities relative to the main compound. ijprajournal.com

Isolation: If an impurity is present at a significant level (typically above the ICH identification threshold), it may need to be isolated for structural elucidation. ajprd.com Preparative HPLC is a common technique for this purpose. chemass.si

Structural Elucidation: The isolated impurity is then analyzed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. ijprajournal.comchimia.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure, including the connectivity of atoms. ajprd.compitt.edu

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

By combining data from these techniques, the definitive structure of an impurity can be determined. nih.gov

Degradation Pathways and Chemical Stability Studies Under Various Conditions

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions and shelf-life. ijnrd.org This is achieved through forced degradation (stress testing) and long-term stability studies. researchgate.netnih.govijariie.com

Forced Degradation Studies: In these studies, the compound is subjected to conditions more severe than those it would typically encounter during storage and handling. researchgate.netnih.govresearchgate.net The goal is to deliberately degrade the molecule to identify potential degradation products and establish degradation pathways. nih.goveuropa.eu This information is also critical for developing a "stability-indicating" analytical method—a method that can separate the intact compound from all its potential degradants. chromatographyonline.comnih.gov

Typical stress conditions include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures. researchgate.netveeprho.com The ether linkage in this compound could be susceptible to cleavage under these conditions, potentially yielding 4-hydroxybenzonitrile and 4-chlorobenzyl alcohol.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. researchgate.net

Photostability: Exposure to light of a specified intensity and wavelength, as per ICH Q1B guidelines. europa.euveeprho.com Aromatic compounds and those with chloro-substituents can be susceptible to photolytic degradation. researchgate.netnih.gov

Thermal Degradation: Exposure to high temperatures, both in solid form and in solution, to assess thermolytic degradation pathways. veeprho.comresearchgate.net

Chemical Stability Studies: Long-term stability studies are conducted under controlled storage conditions as recommended by ICH guidelines (e.g., 25 °C/60% RH and accelerated conditions at 40 °C/75% RH). ijnrd.orgeuropa.eu Samples are analyzed at predetermined time points to monitor for any changes in purity, appearance, and the formation of degradation products. ijnrd.orgeuropa.eu The data from these studies are used to establish a re-test period or shelf life for the compound.

Exploration of Materials Science Applications Non Biological

Luminescent Properties and Optoelectronic Materials Research

While direct studies on the luminescent properties of 4-[(4-Chlorophenyl)methoxy]benzonitrile are not extensively documented, the broader class of benzonitrile (B105546) derivatives is a subject of significant research in optoelectronics. bohrium.comrsc.org These materials are investigated for their applications in organic light-emitting diodes (OLEDs), thin-film transistors, and solar cells. bohrium.com The core structure of this compound, containing both electron-donating (ether linkage) and electron-withdrawing (nitrile) groups, is a common feature in molecules designed for advanced optoelectronic applications. rsc.org

Research into donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds has highlighted their potential for thermally activated delayed fluorescence (TADF). rsc.org This property allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. rsc.org Molecules with benzonitrile moieties have been shown to exhibit tunable emission characteristics and mechanofluorochromic properties, where the luminescence changes in response to mechanical stress or solvent vapor. bohrium.comrsc.org For instance, certain carbazole-benzonitrile derivatives have been developed as universal hosts for high-efficiency blue OLEDs. rsc.org Given these findings, this compound could be a candidate for research into new luminescent materials, particularly for applications requiring specific electronic properties imparted by the chlorophenyl group. The investigation of its solid-state photophysical properties could reveal potential for use in advanced, stimuli-responsive optoelectronic devices. bohrium.comrsc.org

| Electroluminescence | The emission of light from a material in response to an electric current. bohrium.com | Benzonitrile derivatives are actively used in the active layers of OLEDs. bohrium.comrsc.org |

Investigation of Molecular Switching Mechanisms

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, heat, or an electric current. wikipedia.org This capability makes them valuable for applications in data storage, molecular machinery, and responsive materials. While there is no specific research on this compound as a molecular switch, its structure contains elements that are common in switchable molecules.

The mechanism of switching often involves isomerization, such as the E/Z (trans/cis) isomerization seen in azobenzenes. wikipedia.org For a molecule like this compound, theoretical investigations could explore the possibility of conformational changes, such as the rotation around the ether linkage, being influenced by external stimuli. The twisting of phenyl rings within a molecular chain has been shown to cause stochastic switching between high- and low-conductance states. nih.gov Furthermore, the interaction of the nitrile group or the chlorine substituent with metal ions or other chemical species could potentially be exploited to induce a switchable change in the molecule's properties. chemistryviews.org Research on other aromatic compounds has demonstrated that switching can be triggered by various inputs, including light, metal coordination, and changes in pH. wikipedia.orgchemistryviews.org

Potential in Conductive Materials Research

The field of conductive materials is continuously seeking new organic molecules with tailored electronic properties. The conductivity of organic materials is often dependent on the degree of π-conjugation and intermolecular interactions that facilitate charge transport. While this compound is not a fully conjugated system due to the flexible methoxy (B1213986) group, its aromatic rings provide localized regions of π-electrons.

Research on other π-conjugated benzonitrile derivatives has shown them to be promising for electronic and optoelectronic devices. researchgate.net The nitrile group, being strongly electron-withdrawing, can influence the electronic structure of the molecule. libretexts.org Theoretical calculations on substituted benzonitriles have shown that different substituent groups can lead to regular variations in their electronic properties. pku.edu.cn The presence of the chlorophenyl group in this compound could also play a role in its solid-state packing, which is a critical factor for charge transport in the solid state. While the ether linkage disrupts conjugation, it also imparts flexibility, which could be a desirable trait in the processing of materials for flexible electronic devices.

Liquid Crystal Properties and Mesogenic Behavior

The molecular shape and polarity of this compound suggest a potential for liquid crystalline behavior. Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. Rod-like (calamitic) molecules, in particular, are known to form mesophases. The structure of this compound, with its elongated shape and polar nitrile group, is reminiscent of known liquid crystal molecules.

For example, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a well-known liquid crystal that also possesses a terminal cyano group. mdpi.com The nitrile group provides a strong dipole moment, which is a key factor in the formation of certain liquid crystal phases. libretexts.org Research on other calamitic molecules, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, has demonstrated the formation of nematic and smectic mesophases. nih.gov The presence of the flexible ether linkage in this compound could influence the temperature range of any potential mesophases. The study of minimalist columnar liquid crystals has also shown that even molecules with short tails can exhibit mesogenic behavior. rsc.org Therefore, it is plausible that this compound or its derivatives could exhibit nematic or other mesophases, making them of interest for applications in displays and sensors.

Table 2: Comparison of Structural Features with Known Liquid Crystals

Feature This compound 4-cyano-4'-pentylbiphenyl (5CB)
Core Structure Two phenyl rings linked by an ether Two directly linked phenyl rings
Terminal Group -CN (nitrile) -CN (nitrile)
Other Substituents -Cl, -OCH2- -C5H11 (pentyl)

| Molecular Shape | Elongated, potentially bent | Elongated, linear |

Polymer Synthesis Applications (as a monomer or building block)

The nitrile functional group is reactive and can participate in polymerization reactions, suggesting that this compound could serve as a monomer or a building block in polymer synthesis. atamanchemicals.com Nitriles can undergo trimerization to form triazine rings, a reaction that can be used to create highly cross-linked, thermally stable polymers. acs.org Phthalonitrile resins, which contain two adjacent nitrile groups, are known for their exceptional thermal and oxidative stability and are used in high-performance applications in the aerospace and defense industries. mdpi.com

While this compound has only one nitrile group, it could be used in co-polymerization reactions with other monomers. For instance, it could be incorporated into poly(arylene ether nitrile)s (PAENs), a class of high-performance thermoplastics. researchgate.net The presence of the chlorophenyl group could be used for further functionalization of the resulting polymer. Additionally, monomers containing both benzoxazine (B1645224) units and nitrile groups have been synthesized and polymerized to create materials with high glass transition temperatures and good mechanical properties. expresspolymlett.com The synthesis of polymers from monomers with nitrile functionalities is an active area of research for creating materials with tailored properties. researchgate.net

Chemical Sensing Applications (non-biological)

The development of chemical sensors is a rapidly growing field, with a need for new materials that can selectively detect specific analytes. cnr.itethz.ch The electronic properties of this compound could make it a candidate for use in chemiresistive or optical sensors. The polar nitrile group and the aromatic rings can engage in various intermolecular interactions with analyte molecules, potentially leading to a measurable change in conductivity or fluorescence.

For example, poly(arylene ether nitrile)s functionalized with Zn(II)-porphyrins have been developed as highly sensitive and selective sensors for cyanide ions, operating through both colorimetric and fluorometric changes. researchgate.net While this involves a more complex polymer system, it demonstrates the utility of the nitrile moiety in sensor design. The specific interactions of the chlorophenyl group could also be exploited for the selective detection of certain analytes. The development of sensors based on functional materials often involves integrating them into miniaturized platforms, such as MEMS or flexible substrates. cnr.it

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-cyano-4'-pentylbiphenyl (5CB)
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate
Benzoguanamine
Phthalonitrile
Poly(arylene ether nitrile)s (PAENs)
Azobenzene
1,2,3,4-tetrafluoro-6,7,10,11-tetramethoxytriphenylene
2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile
4,4'-((1,4 phenylenebis(methaneylylidene))bis(azaneylylidene))dibenzonitrile
1-bromododecane
ethyl 4-hydroxybenzoate
4-(n-dodecyloxy)benzoic acid
4-hydroxybenzaldehyde
N,N'-dicyclohexylcarbodiimide (DCC)
4-(dimethylamino)pyridine (DMAP)
4-(4-n-dodecyloxybenzoyloxy)benzoic acid
4-(trans-4-ethylcyclohexyl)phenol
4-(trans-4-propylcyclohexyl)phenol
4-(trans-4-butylcyclohexyl)phenol
4-(trans-4-amylcyclohexyl)phenol
Poly(4-chloromethylstyrene)
2,2′-azobisisobutyronitrile (AIBN)
(S)-4-[(4-Cyanophenyl)diazenyl]phenyl 4-methylhexanoate
2,2′-bis(3,4-dicyanophenoxy)biphenyl
1,2-bis(3,4-dicyanophenoxy)benzene
2,2′-bis(3,4-dicyanophenoxy)-1,3,4-oxadiazole

Q & A

Q. Methodological Characterization :

  • ¹H NMR : Key signals include the aromatic protons of the benzonitrile ring (δ 7.6–7.8 ppm, doublet) and the 4-chlorophenyl group (δ 7.3–7.5 ppm, multiplet). The methoxy bridge protons (CH₂O) appear as a singlet at δ 5.1–5.3 ppm .
  • IR Spectroscopy : The nitrile stretch (C≡N) appears at ~2237 cm⁻¹, while ether (C-O-C) vibrations occur near 1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 259.6 (C₁₄H₁₀ClNO⁺). Fragmentation patterns confirm the loss of Cl (35/37 isotopic peaks) and the benzonitrile moiety .

How does the substitution pattern on the benzonitrile core influence the biological activity of this compound derivatives?

Q. Structure-Activity Relationship (SAR) Analysis :

  • Chlorophenyl Position : The 4-chloro substituent enhances lipophilicity, improving membrane permeability in cytotoxicity assays. Derivatives with 2,4-dichloro substitution (as in ) show reduced activity due to steric hindrance .
  • Methoxy Linker : Replacing the methoxy group with a thioether (e.g., ) decreases metabolic stability but increases binding affinity to certain enzymes .
  • Nitrile Group : The cyano moiety is critical for hydrogen bonding with biological targets; its removal abolishes activity in kinase inhibition assays .

What advanced chromatographic methods are recommended for analyzing the purity of this compound in complex mixtures?

Q. Analytical Strategy :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time typically ranges 8–10 minutes .
  • UPLC-MS : Coupling with high-resolution mass spectrometry (HRMS) enables detection of trace impurities (e.g., dechlorinated byproducts) at ppm levels .
  • Chiral HPLC : For enantiomeric resolution (if applicable), a Chiralpak AD-H column with hexane/isopropanol (90:10) can separate stereoisomers .

How should researchers address contradictory data regarding the biological activity of this compound across different studies?

Q. Data Contradiction Resolution :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. ATP-luminescence) can lead to conflicting IC₅₀ values. Standardize assays using CLSI guidelines .
  • Solvent Effects : DMSO concentration (>0.1% v/v) may artifactually inhibit activity. Use lower concentrations or alternative solvents like ethanol .
  • Metabolic Interference : Check for cytochrome P450-mediated degradation in hepatic microsome assays, which can reduce apparent activity .

What computational approaches are suitable for predicting the structure-activity relationships of this compound in drug discovery?

Q. In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like aromatase (PDB: 3EQM). The nitrile group forms a critical hydrogen bond with Thr310 .
  • QSAR Modeling : Employ CoMFA or CoMSIA to correlate electronic parameters (Hammett σ) with inhibitory activity. Meta-substituents with higher σ values enhance potency .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in SPC water model) .

How do pH and temperature variations affect the stability of this compound in aqueous solutions?

Q. Stability Profiling :

  • pH Stability : The compound degrades rapidly at pH < 3 (acidic hydrolysis of nitrile to amide) and pH > 10 (base-catalyzed ether cleavage). Optimal stability is observed at pH 6–8 .
  • Thermal Stability : Accelerated stability studies (40–60°C) show <5% degradation over 30 days when stored in amber vials under nitrogen .
  • Light Sensitivity : UV exposure induces photodegradation; use light-protected containers for long-term storage .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorophenyl)methoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorophenyl)methoxy]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.